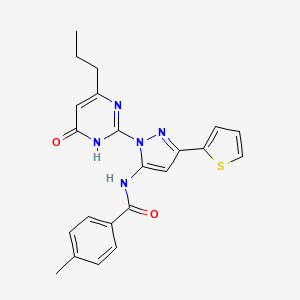![molecular formula C14H15N3O2S B14100354 ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate](/img/structure/B14100354.png)
ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a benzylidenehydrazinyl group at the 2-position and an ethyl acetate group at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
準備方法
The synthesis of ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-aminothiazole with benzaldehyde to form the benzylidenehydrazinyl intermediate, followed by esterification with ethyl bromoacetate. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted thiazole derivatives.
科学的研究の応用
Ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, including antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit the growth of certain cancer cell lines.
作用機序
The mechanism of action of ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
類似化合物との比較
Ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
Benzylidenehydrazinyl-thiazoles: Compounds with similar structures but different substituents, exhibiting varied biological activities.
Thiazole-based drugs: Such as thiamine (vitamin B1) and ritonavir, which have specific therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C14H15N3O2S |
|---|---|
分子量 |
289.35 g/mol |
IUPAC名 |
ethyl 2-[2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H15N3O2S/c1-2-19-13(18)8-12-10-20-14(16-12)17-15-9-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,16,17)/b15-9+ |
InChIキー |
HYCVXYSPKQNDFC-OQLLNIDSSA-N |
異性体SMILES |
CCOC(=O)CC1=CSC(=N1)N/N=C/C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)CC1=CSC(=N1)NN=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-hydroxy-5-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14100291.png)
![barium(2+);[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate](/img/structure/B14100297.png)


![2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B14100311.png)
![7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100315.png)
![N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14100322.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14100327.png)
![3-butyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100351.png)
![3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14100353.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14100358.png)
![8-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14100359.png)
![3-(2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14100361.png)
![1-(3-Hydroxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100365.png)
